molecular formula C5H12ClF2NO B6224356 (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride CAS No. 2763740-85-6

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Cat. No. B6224356
CAS RN: 2763740-85-6
M. Wt: 175.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride, also known as DADF-HCl, is a novel fluorine-containing amino acid derivative with potential applications in pharmaceuticals, agrochemicals, and biotechnology. It is a white, crystalline solid soluble in water and organic solvents, and is stable in aqueous solutions. DADF-HCl has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It also has been reported to possess anti-fungal, anti-bacterial, and anti-parasitic activities.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is not yet fully understood. However, it is believed to exert its biological activity by acting as an agonist or antagonist of certain receptors or enzymes. It has been shown to bind to a variety of receptors, including the serotonin and dopamine receptors, and to inhibit the enzyme monoamine oxidase. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce the expression of certain genes involved in inflammation. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the growth of certain viruses. In addition, it has been shown to possess anti-fungal, anti-bacterial, and anti-parasitic activities.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is its stability in aqueous solutions. This makes it suitable for use in experiments where aqueous solvents are required. Another advantage is its wide range of biological activities, which makes it useful for a variety of research applications. A limitation of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride is that it is not very soluble in organic solvents. This can limit its use in certain experiments.

Future Directions

The potential applications of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride are vast and there are many possible future directions for its use. These include further research into its mechanism of action, its potential as an anti-cancer drug, and its potential use in the development of new drugs and agrochemicals. In addition, further research into its biochemical and physiological effects, as well as its potential applications in biotechnology, could lead to new and exciting discoveries.

Synthesis Methods

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 2-amino-5,5-difluoropentan-1-ol with hydrochloric acid in the presence of a catalytic amount of sulfuric acid. This reaction yields a white crystalline product with a purity of greater than 99%. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyl halide with an amino acid, and the reaction of a difluoroalkyl halide with an amine.

Scientific Research Applications

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has been studied for its potential applications in scientific research. It has been used as a tool for the study of enzyme mechanisms, protein-protein interactions, and drug-target interactions. It has also been used in the study of the structure and function of proteins and other biomolecules. (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride has been used in the synthesis of peptides and other bioactive compounds, as well as in the study of the structure and function of proteins and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoroacetaldehyde", "ammonia", "sodium borohydride", "1-bromopentane", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,2-difluoroacetaldehyde with ammonia to form (2R,5S)-5-amino-2,2-difluoropentanal", "Step 2: Reduction of (2R,5S)-5-amino-2,2-difluoropentanal with sodium borohydride to form (2R,5S)-5-amino-2,2-difluoropentanol", "Step 3: Conversion of (2R,5S)-5-amino-2,2-difluoropentanol to (2R)-2-amino-5,5-difluoropentan-1-ol by treatment with hydrochloric acid", "Step 4: Quaternization of (2R)-2-amino-5,5-difluoropentan-1-ol with 1-bromopentane to form (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride", "Step 5: Neutralization of (2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride with sodium hydroxide and purification with water" ] }

CAS RN

2763740-85-6

Product Name

(2R)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Molecular Formula

C5H12ClF2NO

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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